molecular formula C11H9NO3 B13479416 Benzyl 1,3-oxazole-5-carboxylate

Benzyl 1,3-oxazole-5-carboxylate

Cat. No.: B13479416
M. Wt: 203.19 g/mol
InChI Key: DUKHWMFWRUFJRB-UHFFFAOYSA-N
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Description

Benzyl 1,3-oxazole-5-carboxylate (CAS 2680533-67-7) is a high-purity chemical compound serving as a versatile synthetic intermediate in medicinal chemistry and drug discovery. With the molecular formula C11H9NO3 and a molecular weight of 203.19, this compound features a benzyl ester group attached to the 5-position of a 1,3-oxazole ring, a privileged scaffold in the design of biologically active molecules . The 1,3-oxazole core is a significant heterocyclic motif found in numerous synthetic and natural products, known for its wide spectrum of pharmacological activities . Research into oxazole derivatives has demonstrated substantial potential, particularly in developing new antimicrobial agents. These compounds have shown promising activity against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli , addressing the critical need for novel structures in the face of rising antibiotic resistance . Beyond antimicrobial applications, the oxazole scaffold is also being extensively investigated for its anticancer, anti-inflammatory, antitubercular, and antidiabetic properties, making it a valuable template for constructing new chemical entities in pharmaceutical research . Researchers utilize this compound as a key building block in the synthesis of more complex, functionalized molecules. Its structure allows for further chemical modifications, enabling the exploration of structure-activity relationships and the development of potential therapeutic leads . This product is intended for research and development purposes only by technically qualified individuals. It is not intended for diagnostic or therapeutic uses in humans or animals. Please refer to the product's Safety Data Sheet for proper handling and storage information.

Properties

Molecular Formula

C11H9NO3

Molecular Weight

203.19 g/mol

IUPAC Name

benzyl 1,3-oxazole-5-carboxylate

InChI

InChI=1S/C11H9NO3/c13-11(10-6-12-8-15-10)14-7-9-4-2-1-3-5-9/h1-6,8H,7H2

InChI Key

DUKHWMFWRUFJRB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C2=CN=CO2

Origin of Product

United States

Mechanism of Action

The mechanism of action of Benzyl 1,3-oxazole-5-carboxylate involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares Benzyl 1,3-oxazole-5-carboxylate with key analogs based on structural features, physicochemical properties, and inferred applications:

CAS No. Compound Name Molecular Formula Key Structural Differences Inferred Properties
924869-17-0 Methyl benzo[d]oxazole-5-carboxylate C₉H₇NO₃ Methyl ester substituent Lower molecular weight, higher water solubility compared to benzyl esters
15112-41-1 Benzo[d]oxazole-5-carboxylic acid C₈H₅NO₃ Free carboxylic acid group Higher polarity, potential for salt formation, and increased aqueous solubility
90322-32-0 2-Methylbenzo[d]oxazole-5-carboxylic acid C₉H₇NO₃ Methyl substitution on oxazole Enhanced steric effects, altered reactivity in coupling reactions
2552-54-7 3-(Benzyloxy)isoxazole-5-carboxylic acid C₁₁H₉NO₄ Isoxazole core, benzyloxy group Differing heterocycle (isoxazole vs. oxazole) affects electronic properties

Key Observations:

The benzyl group may confer stability under acidic conditions, unlike methyl esters, which are prone to hydrolysis in strong bases or acids .

Functional Group Interconversion :

  • Hydrolysis of the benzyl ester would yield benzo[d]oxazole-5-carboxylic acid (CAS 15112-41-1), a precursor for further derivatization. However, benzyl alcohol—a hydrolysis byproduct—has documented toxicological risks, including respiratory and neurotoxic effects in humans and animals .

Heterocyclic Core Variations :

  • Substitution of oxazole with isoxazole (CAS 2552-54-7) alters electronic properties due to differences in heteroatom positioning, affecting reactivity in cycloaddition or nucleophilic substitution reactions .

Q & A

Q. What are the common synthetic routes for preparing benzyl 1,3-oxazole-5-carboxylate, and how are reaction conditions optimized?

this compound is typically synthesized via multi-step reactions. A standard approach involves:

  • Oxazole ring formation : Cyclization of carboxylic acid derivatives (e.g., ethyl oxazole-5-carboxylate precursors) with benzyl halides under basic conditions. For example, potassium carbonate in solvent-free systems can promote nucleophilic substitution and cyclization .
  • Esterification : Coupling the oxazole core with benzyl groups using coupling agents like DCC (dicyclohexylcarbodiimide) or DMAP (4-dimethylaminopyridine) to stabilize intermediates .
  • Optimization : Key parameters include temperature (80–130°C), pH control (neutral to mildly basic), and solvent selection (e.g., DMF or THF) to minimize side reactions and improve yields .

Q. Which spectroscopic and analytical methods are most effective for characterizing this compound?

  • NMR Spectroscopy : 1^1H and 13^13C NMR are critical for confirming the oxazole ring structure and benzyl ester substitution. For example, the oxazole proton typically resonates at δ 8.1–8.3 ppm, while benzyl protons appear at δ 5.1–5.3 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular ion peak (e.g., [M+H]+^+ at m/z 218.1 for C11_{11}H9_{9}NO3_3) .
  • FT-IR : Confirms ester carbonyl (C=O) stretching at ~1700 cm1^{-1} and oxazole ring vibrations at 1600–1650 cm1^{-1} .

Q. How should this compound be stored to ensure stability?

  • Storage Conditions : Store in airtight containers at ambient temperatures (20–25°C) away from moisture and light. The ester group is prone to hydrolysis under acidic/basic conditions, so desiccants like silica gel are recommended .
  • Handling : Use inert atmospheres (N2_2 or Ar) during synthesis to prevent oxidation of the oxazole ring .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in novel reactions?

  • DFT Calculations : Density Functional Theory (DFT) models (e.g., B3LYP/6-31G*) can simulate electrophilic substitution sites on the oxazole ring. For instance, the C-2 position is often more reactive due to electron-withdrawing effects of the ester group .
  • Molecular Docking : Used to predict interactions with biological targets (e.g., enzymes) by analyzing binding affinities and steric compatibility .

Q. What strategies resolve contradictions in reported synthetic yields for this compound derivatives?

  • Byproduct Analysis : Use LC-MS or GC-MS to identify side products (e.g., hydrolyzed esters or dimerized oxazoles). Adjusting reaction stoichiometry or catalyst loading (e.g., Pd/C for deprotection steps) can mitigate these issues .
  • Kinetic Studies : Monitor reaction progress via in-situ FT-IR or HPLC to optimize time-dependent parameters (e.g., 48 hours for complete cyclization in solvent-free systems) .

Q. How can the biological activity of this compound be systematically evaluated?

  • In Vitro Assays :
    • Antimicrobial Activity : Test against Gram-positive/negative bacteria using MIC (Minimum Inhibitory Concentration) assays .
    • Enzyme Inhibition : Screen against targets like cyclooxygenase-2 (COX-2) via fluorescence-based inhibition assays .
  • Structure-Activity Relationship (SAR) : Modify substituents (e.g., replacing benzyl with fluorobenzyl) to assess potency changes .

Q. What are the challenges in scaling up this compound synthesis, and how are they addressed?

  • Purification : Chromatography becomes impractical at scale; switch to recrystallization (e.g., using ethanol/water mixtures) or distillation under reduced pressure .
  • Catalyst Recovery : Immobilize catalysts (e.g., polymer-supported DMAP) to reduce costs and improve recyclability .

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